molecular formula C19H18N2O2S B2417484 N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 892214-62-9

N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B2417484
CAS No.: 892214-62-9
M. Wt: 338.43
InChI Key: JEUPCPAEFKWYDP-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (CAS 892214-62-9) is a chemical compound with the molecular formula C19H18N2O2S and a molecular weight of 338.42 g/mol . This research chemical is offered for early discovery and investigative applications, and it has been referenced in scientific literature across various fields, including studies on soft matter systems and the development of analytical methods . Researchers can procure this compound in multiple quantities to suit their experimental needs. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity to ensure its suitability for their specific research objectives.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-10-19(21-17-9-4-3-8-16(13)17)24-12-18(22)20-14-6-5-7-15(11-14)23-2/h3-11H,12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUPCPAEFKWYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and 4-methylquinoline-2-thiol.

    Formation of Intermediate: The 3-methoxyaniline is reacted with chloroacetyl chloride to form N-(3-methoxyphenyl)chloroacetamide.

    Final Product: The intermediate is then reacted with 4-methylquinoline-2-thiol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives or amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide has been investigated for its potential therapeutic effects, particularly in treating various diseases. Its structure suggests possible activity against cancer and microbial infections.

Case Study: Anticancer Activity

A study evaluated the compound's anticancer properties using the National Cancer Institute's protocols, where it exhibited significant cytotoxicity against several cancer cell lines with an average growth inhibition rate of approximately 12.53% .

The compound is being explored for various biological activities:

  • Antimicrobial Properties : Preliminary studies indicate potential effectiveness against certain bacterial strains.
  • Enzyme Inhibition : Investigations into its role as an inhibitor of specific enzymes have shown promise in modulating biochemical pathways.
Activity TypeObserved EffectReference
AnticancerGrowth inhibition
AntimicrobialBacterial inhibition
Enzyme InhibitionModulation of pathways

Material Science

In materials science, this compound serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-(quinolin-2-yl)sulfanylacetamide
  • N-(3-methoxyphenyl)-2-(4-methylquinolin-2-yl)acetamide
  • N-(3-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylpropionamide

Uniqueness

N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is unique due to the presence of both the methoxyphenyl and methylquinolinyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H18N2O2S
  • Molecular Weight : 342.42 g/mol

The compound features a methoxyphenyl group and a methylquinolinyl group linked through a sulfanylacetamide moiety, which may contribute to its diverse biological activities.

The biological activity of this compound is believed to involve interactions with various molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes associated with disease pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
  • Antimicrobial Action : The sulfanyl group is hypothesized to play a crucial role in its antimicrobial properties by disrupting bacterial cell walls or inhibiting protein synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Pathogen TypeMinimum Inhibitory Concentration (MIC)Mechanism of Action
Gram-positive bacteria15.625 - 62.5 μMInhibition of protein synthesis
Gram-negative bacteria31.108 - 124.432 μg/mLDisruption of cell membrane integrity

Studies have shown that the compound demonstrates bactericidal effects, particularly against Staphylococcus aureus and Enterococcus species, with mechanisms involving inhibition of nucleic acid and peptidoglycan production .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest:

  • Cytotoxicity Against Cancer Cell Lines : The compound displays cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
Cancer Cell LineIC50 (μM)Observed Effects
MCF-7 (Breast Cancer)10 - 30Induction of apoptosis
HeLa (Cervical Cancer)15 - 40Cell cycle arrest in G1 phase

These findings highlight the potential of this compound as a candidate for further development into therapeutic agents against cancer .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study published in MDPI evaluated the compound's efficacy against biofilm-forming bacteria. Results indicated that it effectively reduced biofilm formation in MRSA strains, outperforming standard antibiotics like ciprofloxacin .
  • Anticancer Research :
    Another study focused on the compound's effects on MCF-7 breast cancer cells, where it was found to induce significant apoptosis and inhibit proliferation . This suggests a promising avenue for further exploration in cancer therapeutics.
  • Mechanistic Insights :
    Detailed mechanistic studies revealed that the compound may act through multiple pathways, including oxidative stress induction and modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide?

  • Methodological Answer : The synthesis typically involves coupling a sulfanyl-acetamide intermediate with substituted aromatic/heterocyclic moieties. For example, refluxing substituted phenylacetamide precursors with sulfonyl chlorides or thiols in anhydrous solvents (e.g., ethanol or DMF) under nitrogen, followed by purification via recrystallization or column chromatography . Key steps include optimizing molar ratios (e.g., 1:1.2 for thiol:acetamide) and reaction times (4–8 hours at 60–80°C) to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and sulfanyl linkage. Look for characteristic shifts: ~δ 2.5–3.0 ppm (SCH2), δ 7.0–8.5 ppm (quinoline protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peaks).
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, though crystallization may require slow evaporation from ethanol/water mixtures .

Q. How can researchers address solubility challenges for biological assays?

  • Methodological Answer : Use DMSO as a primary solvent (≤1% v/v in assays). For low solubility (<50 µg/mL), employ co-solvents (e.g., PEG-400) or surfactants (Tween-80). Pre-saturate buffer solutions and validate stability via HPLC before assays .

Advanced Research Questions

Q. How can SHELX software be optimized for refining the crystal structure of sulfanyl-acetamide derivatives?

  • Methodological Answer :

  • Data Handling : Use SHELXL for high-resolution (<1.0 Å) data. Apply TWIN/BASF commands for twinned crystals and HKLF 5 format for multi-component datasets .
  • Hydrogen Placement : Utilize HFIX constraints for riding H-atoms and refine anisotropic displacement parameters for non-H atoms. Validate using R1 convergence (<5%) and wR2 (<12%) .
  • Interactions : Analyze Hirshfeld surfaces to identify key intermolecular forces (e.g., C–H⋯O/N interactions) influencing packing .

Q. What strategies resolve contradictions in enzyme inhibition data across structurally similar analogs?

  • Methodological Answer :

  • Dose-Response Curves : Perform IC50 determinations in triplicate with positive controls (e.g., galanthamine for cholinesterase).
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) using molecular docking (AutoDock Vina) to map binding modes in enzyme active sites .
  • Statistical Analysis : Apply ANOVA to assess significance (p<0.05) and use PCA to identify structural descriptors (e.g., logP, polar surface area) correlating with activity .

Q. How do substituents on the quinoline ring influence intermolecular interactions and stability?

  • Methodological Answer :

  • Crystallographic Studies : Methyl groups at the 4-position of quinoline enhance π-π stacking (3.5–4.0 Å interplanar distances), while methoxy groups increase dipole-dipole interactions .
  • Thermal Analysis : Conduct TGA/DSC to assess decomposition points (typically 180–220°C for stable derivatives) and correlate with substituent electronegativity .
  • Computational Modeling : Use Gaussian09 with B3LYP/6-31G(d) to calculate electrostatic potential surfaces and identify regions prone to oxidative degradation .

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